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molecular formula C13H15Cl2N3 B033189 Penconazole CAS No. 66246-88-6

Penconazole

Cat. No. B033189
M. Wt: 284.18 g/mol
InChI Key: WKBPZYKAUNRMKP-UHFFFAOYSA-N
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Patent
US04556717

Procedure details

6.2 g of the 1-[2-(2,4-dichlorophenyl)-pentyl-1,2-diformylhydrazine obtained according to Example 14 are heated, without purification, in 50 ml of formamide at 170° C. for 6 hours. Chromatography of the product obtained yields 1-[2-(2,4-dichlorophenyl)-pentyl]-1H-1,2,4-triazole, the 1H-NMR spectrum of which agrees with the 1H-NMR spectrum of the same compound described in Example 12.
[Compound]
Name
1-[
Quantity
6.2 g
Type
reactant
Reaction Step One
Name
2-(2,4-dichlorophenyl)-pentyl-1,2-diformylhydrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH:9]([CH2:17][CH2:18][CH3:19])[CH2:10][N:11]([CH:15]=O)[NH:12][CH:13]=O.C([NH2:22])=O>>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH:9]([CH2:17][CH2:18][CH3:19])[CH2:10][N:11]1[CH:15]=[N:22][CH:13]=[N:12]1

Inputs

Step One
Name
1-[
Quantity
6.2 g
Type
reactant
Smiles
Name
2-(2,4-dichlorophenyl)-pentyl-1,2-diformylhydrazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)C(CN(NC=O)C=O)CCC
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Chromatography of the product obtained

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)Cl)C(CN1N=CN=C1)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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